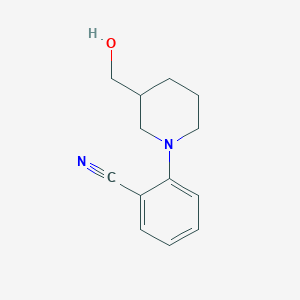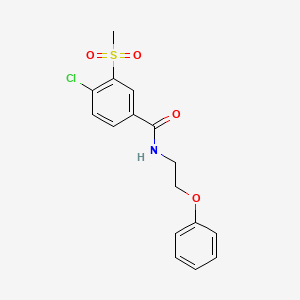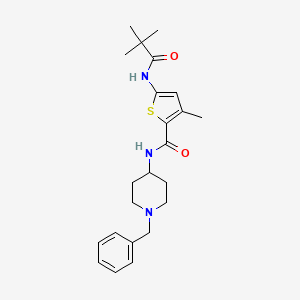
N-(2,6-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a selective inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various cellular processes, including glucose metabolism, cell cycle regulation, and gene expression.
Mechanism of Action
N-(2,6-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide inhibits this compoundβ activity by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets of this compoundβ, leading to the modulation of various cellular processes. The inhibition of this compoundβ by this compound has been shown to have therapeutic effects in various diseases, as discussed above.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific disease being studied. In Alzheimer's disease, the compound has been shown to reduce the hyperphosphorylation of tau protein, leading to the prevention of neurofibrillary tangle formation. In bipolar disorder, the compound has been shown to regulate mood and behavior. In cancer, the compound has been shown to inhibit tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2,6-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide in lab experiments include its high purity and high yield, making it suitable for various scientific research applications. The limitations of using the compound include its specificity for this compoundβ, which may limit its use in diseases that involve other cellular processes. Additionally, the compound may have off-target effects on other enzymes, leading to potential side effects.
Future Directions
For the use of N-(2,6-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide include its potential use in the treatment of other diseases that involve this compoundβ, such as diabetes and inflammation. Additionally, the compound may be used in combination with other drugs to enhance its therapeutic effects. Further studies are needed to elucidate the specific mechanisms of action of the compound and to optimize its use in various diseases.
Synthesis Methods
The synthesis of N-(2,6-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves the reaction of 2,6-dimethylaniline and 2,3-epoxypropionic acid in the presence of a base catalyst, followed by the addition of acetic anhydride to form the final product. The synthesis method has been optimized to yield high purity and high yield of the compound, making it suitable for scientific research applications.
Scientific Research Applications
N-(2,6-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. The compound has been shown to inhibit this compoundβ activity, which is involved in the pathogenesis of these diseases. In Alzheimer's disease, this compoundβ is implicated in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles. In bipolar disorder, this compoundβ is involved in the regulation of mood and behavior. In cancer, this compoundβ is implicated in tumor growth and metastasis.
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12-5-3-6-13(2)17(12)19-18(20)14-7-8-15-16(11-14)22-10-4-9-21-15/h3,5-8,11H,4,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCSLQDTXCGQMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=C(C=C2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7463209.png)
![N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]phenyl]pyridine-2-carboxamide](/img/structure/B7463219.png)


![3-(2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)propanenitrile](/img/structure/B7463235.png)
![N-[1-(3-chloroanilino)-1-oxopropan-2-yl]-2-methyl-1-methylsulfonyl-N-propyl-2,3-dihydroindole-5-carboxamide](/img/structure/B7463241.png)
![N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylacetamide](/img/structure/B7463249.png)
![1-Methyl-4-phenoxypyrazolo[3,4-d]pyrimidine](/img/structure/B7463263.png)
![N-[3-(2,6-dimethylmorpholin-4-yl)-1-phenylpropyl]-4-methylbenzenesulfonamide](/img/structure/B7463274.png)

![1-Methyl-4-[4-(trifluoromethyl)phenoxy]pyrazolo[3,4-d]pyrimidine](/img/structure/B7463278.png)
![4-[5-(1,3-Benzodioxol-5-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]morpholine](/img/structure/B7463293.png)
![N-(4-chloro-3-methylphenyl)-4-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzamide](/img/structure/B7463296.png)
